1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-N-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-N-propyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the sulfanyl group via thiolation reactions.
- Coupling of the pyrazole ring through condensation reactions.
- Final functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts to speed up reactions.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-N-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different functional groups.
Uniqueness
1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-3-8-17-14(22)13-12(9-18-20(13)2)21-15(23)10-6-4-5-7-11(10)19-16(21)24/h4-7,9H,3,8H2,1-2H3,(H,17,22)(H,19,24) |
InChI Key |
RRKZATLYNUUUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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